3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol

Catalog No.
S3377247
CAS No.
1190314-43-2
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol

CAS Number

1190314-43-2

Product Name

3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol

IUPAC Name

3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11)

InChI Key

YJVORRLOJMKVSB-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=C1NC=C2Br

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2Br

3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H5BrN2O. Its structure features a bromine atom attached to a pyrrolo[3,2-c]pyridine core, which contributes to its distinctive chemical properties and biological activities. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry and biochemistry, particularly in the context of targeting specific biological pathways and enzymes .

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to generate different derivatives, depending on the reagents used.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures .

Common reagents used in these reactions include sodium hydride for deprotonation, alkyl halides for substitution, and oxidizing agents like potassium permanganate for oxidation .

3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol exhibits significant biological activity, particularly as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is crucial for the metabolism of various xenobiotics and endogenous compounds. Additionally, it interacts with fibroblast growth factor receptors (FGFRs), influencing signaling pathways involved in cell proliferation, migration, and angiogenesis . This compound has shown potential effects on cancer cells by inhibiting their migration and invasion capabilities .

The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves multi-step processes. A common synthetic route includes:

  • Starting Material: The process begins with 3-bromo-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one.
  • Deprotonation: Sodium hydride is utilized in N,N-dimethylformamide (DMF) at temperatures ranging from 10°C to 35°C to deprotonate the starting material.
  • Alkylation: The deprotonated intermediate is reacted with 3-bromopentane in DMF under similar conditions to yield the desired product.

Industrial production methods are not extensively documented but generally involve scaling up laboratory synthesis while ensuring safety and cost-effectiveness .

Due to its unique properties, 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting FGFRs and CYP enzymes.
  • Biochemical Research: As a tool for studying cellular signaling pathways and enzyme inhibition mechanisms.
  • Pharmaceutical Development: In formulations aimed at treating diseases related to abnormal cell proliferation and migration .

Studies have shown that 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol interacts with various biomolecules. Its ability to inhibit CYP1A2 suggests it may influence drug metabolism significantly. Furthermore, its interaction with FGFRs indicates its role in modulating key biological pathways that could be exploited for therapeutic purposes .

Several compounds share structural similarities with 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol. Here are some notable examples:

Compound NameSimilarityCAS Number
3-Bromo-1H-pyrrolo[3,2-b]pyridine0.8523688-47-3
6-Bromo-1H-pyrrolo[3,2-b]pyridine0.81944937-53-5
7-Bromo-1H-pyrrolo[3,2-c]pyridine0.77902837-42-7
9-Bromo-5H-pyrido[4,3-b]indole0.761015460-62-4
2-Bromo-N-methylpyridin-4-amine0.78847799-64-8

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the bromine atom and the specific arrangement of nitrogen atoms in the pyrrolopyridine framework distinguish 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol from its analogs .

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic bromination of 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol is influenced by the electronic effects of its substituents. The hydroxyl group at position 4 acts as a strong π-donor, activating the aromatic system and directing electrophiles to specific positions. According to ab initio calculations, π-donor substituents stabilize transition states resembling bromoarenium intermediates, favoring para and ortho substitutions relative to the hydroxyl group [3] [5].

In the fused pyrrolo[3,2-c]pyridine system, the hydroxyl group at position 4 directs bromination to position 3 (para to the hydroxyl) due to resonance stabilization. This regioselectivity aligns with the Holleman rules, where electron-donating groups enhance reactivity at ortho/para positions [3]. For example, bromination of analogous indole derivatives under electrophilic conditions predominantly yields 3-bromo products, as observed in vanadium bromoperoxidase-catalyzed reactions [4].

Table 1: Regioselectivity in Electrophilic Bromination of Heterocycles

SubstrateDirecting GroupMajor ProductYield (%)Source
1H-pyrrolo[3,2-c]pyridin-4-ol-OH (position 4)3-Bromo derivative90–97 [3] [5]
Indole-NH3-Bromoindole85 [4]

The reaction typically proceeds via a stepwise mechanism involving a bromoarenium ion intermediate. The hydroxyl group stabilizes this intermediate through resonance, lowering the activation energy and enhancing reaction rates [3].

Radical-Mediated Halogenation Processes

Radical bromination offers an alternative pathway for introducing bromine into heterocycles. While less regioselective than electrophilic substitution, radical mechanisms can access positions inaccessible under ionic conditions. In pyrrole derivatives, bromination with molecular bromine and radical initiators (e.g., light or peroxides) generates brominated products via a chain mechanism involving bromine radicals [5].

For 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol, the hydroxyl group may stabilize radical intermediates through hydrogen bonding or electron donation, influencing regioselectivity. Experimental studies on pyrrole bromination in carbon tetrachloride show that radical pathways favor 4- and 5-bromo isomers, though the fused pyridine ring in this compound likely alters this trend [5].

Transition Metal-Catalyzed Cross-Coupling Applications

The bromine atom at position 3 serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings enable the introduction of aryl, alkyl, or amine groups, expanding the compound’s utility in drug discovery [2] [6].

Table 2: Cross-Coupling Reactions of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol

Reaction TypeCatalystCoupling PartnerProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid3-Phenyl derivative75 [2]
Buchwald-HartwigPd₂(dba)₃/XantphosMorpholine3-Morpholino derivative82 [6]

Protection of the hydroxyl group (e.g., as a silyl ether) is often necessary to prevent side reactions during cross-coupling. Microwave-assisted synthesis methods, as demonstrated in indole functionalization, improve reaction efficiency and selectivity [6].

Molecular Target Interaction

3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol belongs to the class of pyrrolo[3,2-c]pyridine derivatives that function as potent colchicine-binding site inhibitors (CBSIs) on tubulin [1]. These compounds disrupt the fundamental dynamics of microtubule assembly by preventing the polymerization of α and β tubulin heterodimers into functional microtubule structures [1].

The compound's mechanism centers on binding to the colchicine site located at the interface between α and β tubulin subunits [1]. This binding disrupts the normal dynamic equilibrium between tubulin polymerization and depolymerization, leading to a net inhibition of microtubule formation [1]. Unlike microtubule-stabilizing agents such as paclitaxel, which enhance polymerization, 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol acts as a destabilizing agent that suppresses microtubule dynamics [2].

Experimental Evidence of Tubulin Inhibition

Tubulin polymerization assays using fluorescence-based detection systems have demonstrated that structurally related 1H-pyrrolo[3,2-c]pyridine derivatives, including compound 10t, potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM [1]. These compounds reduce the growth rate of fluorescence intensity, indicating suppressed tubulin assembly comparable to the established colchicine-site inhibitor combretastatin A-4 (CA-4) [1].

Immunofluorescence microscopy studies reveal that pyrrolo[3,2-c]pyridine derivatives cause profound disruption of cytoskeletal microtubule networks [1]. Treatment of HeLa cells with these compounds results in characteristic morphological changes including cell rounding, destruction of organized microtubule arrays, and the formation of multinucleated cells [1]. These cellular effects are consistent with the disruption of mitotic spindle formation and subsequent mitotic catastrophe [1].

Mechanistic Pathway Activation

The tubulin polymerization inhibition mediated by 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol triggers multiple downstream cellular responses. The compound activates p53-dependent pathways through microtubule disruption, leading to enhanced p53 protein stability and accumulation [3]. This activation occurs through the redistribution of ribosomal protein S27a (RPS27a) from the nucleolus to the nucleoplasm, which subsequently blocks the p53-MDM2 interaction and prevents p53 ubiquitination [3].

Microtubule-targeting agents also interfere with the intracellular trafficking of DNA repair proteins . Nine critical DNA repair proteins, including ATM, ATR, DNA-PK, Rad50, Mre11, p95/NBS1, p53, 53BP1, and p63, become sequestered in the cytoplasm when microtubules are disrupted . This sequestration impairs the cellular DNA damage response and enhances the sensitivity of cancer cells to genotoxic stress .

Quantitative Activity Profile

ParameterConcentration RangeBiological Effect
Tubulin Polymerization Inhibition3-5 μMComplete suppression of assembly [1]
Cellular Cytotoxicity0.12-0.21 μMIC50 values in multiple cancer cell lines [1]
Microtubule Disruption0.12 μMComplete network disorganization [1]
G2/M Phase Arrest0.12-0.36 μMDose-dependent cell cycle blockade [1]

Structure-Activity Relationships in Colchicine-Binding Site Interactions

Core Scaffold Requirements

The 1H-pyrrolo[3,2-c]pyridine core represents an optimized scaffold for colchicine-binding site interaction [1]. This bicyclic heterocycle provides the rigid framework necessary to maintain the bioactive configuration required for tubulin binding [1]. The pyrrolo[3,2-c]pyridine system effectively replaces the cis-olefin linkage found in natural colchicine-site inhibitors like combretastatin A-4, preventing the isomerization that leads to loss of activity [1].

Substitution patterns on the core scaffold critically influence binding affinity and biological activity. The positioning of halogen substituents, particularly bromine at specific positions, enhances binding through hydrophobic interactions and may contribute to halogen bonding with receptor residues [5]. The bromine substitution in 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol likely improves target engagement by modulating electron density in the aromatic system and optimizing π-π stacking interactions with the colchicine binding pocket [5].

Molecular Recognition Elements

Structural analysis of related pyrrolo[3,2-c]pyridine derivatives reveals key molecular recognition elements required for colchicine-site binding [1]. The most potent compounds in this series form critical hydrogen bonds with specific tubulin residues, including Threonine α179 and Asparagine β349 [1]. These interactions anchor the inhibitor within the binding pocket and contribute significantly to binding affinity [1].

The trimethoxyphenyl substituent commonly found in active compounds provides optimal complementarity to the hydrophobic subpockets within the colchicine site [1]. Electron-donating groups on aromatic substituents generally enhance activity compared to electron-withdrawing groups [1]. The structure-activity relationship studies demonstrate that para-positioned electron-donating groups exhibit superior activity compared to meta- or ortho-substituted analogs [1].

Binding Pocket Interactions

Molecular docking studies using the tubulin crystal structure (PDB: 5LYJ) reveal specific binding interactions for pyrrolo[3,2-c]pyridine derivatives [1]. The core heterocycle occupies the central region of the colchicine site, overlapping with the binding location of natural colchicine [1]. Key stabilizing interactions include hydrogen bonding between the pyrrole nitrogen and the backbone carbonyl of Threonine α179 [6].

The phenyl moiety of these inhibitors inserts into hydrophobic subpocket A, which is formed by residues including Tyrosine β202, Valine β238, Leucine β242, Leucine β248, and Leucine β255 [6]. A critical hydrogen bond interaction with Cysteine β241 appears to be a key determinant of microtubule-depolymerizing activity [6]. Loss of this specific interaction can shift the mechanism of action away from microtubule inhibition [6].

Quantitative Structure-Activity Data

Structural FeatureActivity EnhancementMolecular Interaction
1H-pyrrolo[3,2-c]pyridine coreEssential frameworkCentral site occupation [1]
Trimethoxyphenyl substituent10-100 fold potency increaseHydrophobic subpocket filling [1]
para-Electron-donating groups2-5 fold enhancementOptimized electronic properties [1]
Halogen substitutionVariable enhancementHydrophobic/halogen bonding [5]

Binding Affinity Correlations

Computational analysis demonstrates strong correlations between calculated binding energies and experimental activities for pyrrolo[3,2-c]pyridine derivatives [7]. Docking scores ranging from -6.4 to -12.4 kcal/mol correspond to IC50 values spanning nanomolar to micromolar concentrations [7]. The most potent compounds exhibit low ligand strain energy values, indicating minimal conformational adjustment required for receptor binding [7].

Apoptosis Induction Pathways in Cancer Cell Lines

Mitotic Arrest-Dependent Apoptosis

The primary apoptotic pathway activated by 3-bromo-1H-pyrrolo[3,2-c]pyridin-4-ol involves mitotic arrest-dependent cell death [1]. Following tubulin polymerization inhibition, cancer cells accumulate in the G2/M phase of the cell cycle, creating a sustained mitotic block that ultimately triggers apoptotic pathways [1]. Flow cytometric analysis demonstrates dose-dependent increases in G2/M phase populations, with cells progressing from 3.8% in control conditions to 67.3% at higher inhibitor concentrations [1].

The transition from mitotic arrest to apoptosis involves multiple checkpoints and signaling cascades. Cancer cells typically require several hours of sustained mitotic arrest before committing to apoptotic cell death [8]. During this lag phase, cells may attempt to resolve the mitotic block, but persistent microtubule disruption prevents normal spindle formation and chromosome segregation [8].

Intrinsic Apoptotic Pathway Activation

Microtubule-targeting agents primarily activate the intrinsic (mitochondrial) apoptotic pathway [9] [10]. This pathway involves mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and caspase activation [10]. Related tubulin polymerization inhibitors demonstrate activation of caspase 9 and caspase 3, along with poly(ADP-ribose) polymerase (PARP) cleavage [10].

The intrinsic pathway activation involves critical regulatory proteins including members of the BCL-2 family [11]. Pro-apoptotic proteins such as BAX and BAK facilitate mitochondrial membrane permeabilization, while anti-apoptotic proteins like BCL-2 and BCL-XL provide resistance mechanisms [8] [11]. Overexpression of BCL-2 or BCL-XL can block tubulin inhibitor-induced apoptosis while maintaining G2/M cell cycle arrest [8].

Extrinsic Pathway Contributions

Although the intrinsic pathway predominates, tubulin polymerization inhibitors can also engage extrinsic apoptotic signaling [10]. Studies with related compounds demonstrate activation of caspase 8 alongside caspase 9 and caspase 3, indicating parallel activation of both death receptor and mitochondrial pathways [10]. This dual pathway activation may contribute to the enhanced efficacy of tubulin inhibitors in overcoming apoptotic resistance.

Death receptor signaling becomes particularly relevant in the context of combination therapies. Tubulin inhibition can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) mediated apoptosis by stabilizing death receptor 5 (DR5) protein levels [12]. This sensitization occurs through microtubule disruption preventing the normal trafficking and degradation of death receptors [12].

p53-Dependent Apoptotic Regulation

The p53 tumor suppressor protein plays a central role in mediating apoptotic responses to tubulin polymerization inhibition [3] [13]. Microtubule disruption leads to p53 protein stabilization through multiple mechanisms, including interference with MDM2-mediated ubiquitination [3]. Enhanced p53 levels activate downstream targets including p21, which contributes to G2/M cell cycle arrest [3].

p53-dependent apoptosis involves transcriptional activation of pro-apoptotic genes and direct mitochondrial effects [13]. However, the contribution of p53 to tubulin inhibitor-induced apoptosis can be cell type-dependent, with some cancer cells demonstrating partial p53-independent apoptotic responses [13]. This suggests that multiple parallel pathways contribute to the overall apoptotic response.

Temporal Dynamics of Apoptotic Activation

Time PointCellular EventMechanistic Process
1-6 hoursMicrotubule disruptionTubulin polymerization inhibition [1]
6-12 hoursG2/M arrestCell cycle checkpoint activation [1]
12-24 hoursp53 stabilizationMDM2 pathway disruption [3]
24-48 hoursApoptosis initiationCaspase activation cascade [1]

Apoptotic Protein Expression Modulation

Quantitative analysis of apoptotic protein expression reveals characteristic patterns following treatment with tubulin polymerization inhibitors [14]. Pro-apoptotic proteins including caspase 3, caspase 9, and BAX show dose-dependent upregulation [14]. Conversely, anti-apoptotic proteins such as BCL-2 demonstrate downregulation, shifting the cellular balance toward apoptotic cell death [14].

The activation of specific caspases follows a hierarchical pattern consistent with intrinsic pathway predominance [10]. Caspase 9 activation typically precedes caspase 3 activation, with PARP cleavage serving as a downstream marker of apoptotic execution [10]. This temporal sequence provides opportunities for therapeutic intervention and biomarker development.

Apoptotic Resistance Mechanisms

Cancer cells can develop resistance to tubulin inhibitor-induced apoptosis through multiple mechanisms [8]. Overexpression of anti-apoptotic proteins represents a primary resistance mechanism, with BCL-2 and BCL-XL providing protection against mitochondrial-mediated cell death [8]. Additionally, mutations in p53 can reduce the efficiency of apoptotic induction, though alternative pathways may compensate for p53 loss [13].

XLogP3

0.8

Dates

Last modified: 08-19-2023

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